molecular formula C25H23ClN2O5S B14988084 methyl 4-chloro-3-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate

methyl 4-chloro-3-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate

Cat. No.: B14988084
M. Wt: 499.0 g/mol
InChI Key: KBACBCXHVJOEPN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoate ester, a chloro substituent, and a dibenzo[c,e][1,2]thiazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoate ester: This can be achieved through esterification of 4-chloro-3-aminobenzoic acid with methanol in the presence of a strong acid catalyst.

    Introduction of the dibenzo[c,e][1,2]thiazine moiety: This involves the reaction of the benzoate ester with 9-isopropyl-6H-dibenzo[c,e][1,2]thiazine-6-one in the presence of an appropriate coupling agent.

    Acetylation: The final step involves acetylation of the intermediate product to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3-isopropylbenzoate: A simpler compound with similar structural features but lacking the dibenzo[c,e][1,2]thiazine moiety.

    4-Chloro-3-aminobenzoic acid: A precursor in the synthesis of the target compound.

    9-Isopropyl-6H-dibenzo[c,e][1,2]thiazine-6-one: Another precursor used in the synthesis.

Uniqueness

Methyl 4-chloro-3-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate is unique due to its complex structure, which combines multiple functional groups and moieties. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H23ClN2O5S

Molecular Weight

499.0 g/mol

IUPAC Name

methyl 4-chloro-3-[[2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzoate

InChI

InChI=1S/C25H23ClN2O5S/c1-15(2)16-9-11-22-19(12-16)18-6-4-5-7-23(18)34(31,32)28(22)14-24(29)27-21-13-17(25(30)33-3)8-10-20(21)26/h4-13,15H,14H2,1-3H3,(H,27,29)

InChI Key

KBACBCXHVJOEPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)C(=O)OC)Cl

Origin of Product

United States

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